molecular formula C8H7NS B2878818 3-Cyclopropylthiophene-4-carbonitrile CAS No. 1482683-77-1

3-Cyclopropylthiophene-4-carbonitrile

Cat. No.: B2878818
CAS No.: 1482683-77-1
M. Wt: 149.21
InChI Key: WSDYBRLWMVRUSN-UHFFFAOYSA-N
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Description

4-Cyclopropylthiophene-3-carbonitrile, also known as CPCT, is a heterocyclic organic compound that consists of a thiophene ring, a cyano group, and a cyclopropyl group. It has a molecular weight of 149.22 .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropylthiophene-3-carbonitrile comprises a thiophene ring, a cyano group, and a cyclopropyl group. The thiophene ring is a five-membered heterocycle containing one sulfur atom .


Physical and Chemical Properties Analysis

4-Cyclopropylthiophene-3-carbonitrile has a molecular weight of 149.22 .

Scientific Research Applications

Asymmetrical Modification of Carbon Microfibers

One study discusses the asymmetrical modification of carbon microfibers (CMF) with gold and polythiophene by bipolar electrochemistry in acetonitrile. This research highlights the electrochemical behavior and deposition mechanism of metal in such a medium, demonstrating the possibility of depositing species with a high difference in redox potential. The modified CMFs exhibit significant characteristics for potential applications in electronics and material science (Ongaro et al., 2014).

Expansion of the Gewald Reaction

Another significant application involves expanding the scope of the Gewald reaction, a method for synthesizing thiophene derivatives. By developing a four-component reaction, researchers have created a new pathway to generate 2-arylthieno[2,3-d]pyrimidin-4-amines, showcasing the potential of thiophene derivatives in creating complex organic molecules with photophysical properties suitable for use as metal sensors (Abaee et al., 2017).

Electrochemical Impedance Spectroscopy

The comparison of electrolyte effects on polythiophene coatings demonstrates the influence of different electrolytes on the electrochemical properties of polythiophene films. This research is pivotal in understanding how electrolyte choice affects the efficiency of conductive polymers in various applications, including sensors and electronic devices (Ates et al., 2013).

Electrochemical Synthesis and Characterization

Electrodeposition of polythiophene on steel electrodes rather than on typically used inert electrodes highlights a novel approach to creating materials with anticorrosion applications. This method signifies a shift towards more durable and efficient materials for industrial applications (Ocampo et al., 2006).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of thiophene derivatives have led to the development of materials with high conductivity and potential applications in electronic devices. These studies are crucial for advancing the field of organic electronics and developing new, more efficient materials (Groenendaal et al., 2001).

Properties

IUPAC Name

4-cyclopropylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDYBRLWMVRUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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